molecular formula C13H16O4 B3317884 3-(4-Allyl-2-methoxyphenoxy)propanoic acid CAS No. 98017-93-7

3-(4-Allyl-2-methoxyphenoxy)propanoic acid

Cat. No.: B3317884
CAS No.: 98017-93-7
M. Wt: 236.26 g/mol
InChI Key: ZFOFYOTZGYPSAG-UHFFFAOYSA-N
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Description

3-(4-Allyl-2-methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C13H16O4. It is characterized by the presence of an allyl group, a methoxy group, and a phenoxy group attached to a propanoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Allyl-2-methoxyphenoxy)propanoic acid typically involves the reaction of 4-allyl-2-methoxyphenol with an appropriate propanoic acid derivative. One common method includes the esterification of 4-allyl-2-methoxyphenol with a propanoic acid derivative, followed by hydrolysis to yield the desired acid .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Allyl-2-methoxyphenoxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Allyl-2-methoxyphenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Allyl-2-methoxyphenoxy)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Allyl-2-methoxyphenoxy)propanoic acid is unique due to the presence of both the allyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions, making the compound versatile for different applications .

Properties

IUPAC Name

3-(2-methoxy-4-prop-2-enylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-4-10-5-6-11(12(9-10)16-2)17-8-7-13(14)15/h3,5-6,9H,1,4,7-8H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOFYOTZGYPSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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